molecular formula C13H16O B8744630 1-cyclopentyl-2-phenylethan-1-one

1-cyclopentyl-2-phenylethan-1-one

Cat. No.: B8744630
M. Wt: 188.26 g/mol
InChI Key: HRTOGRYKCYADLD-UHFFFAOYSA-N
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Description

1-cyclopentyl-2-phenylethan-1-one is an organic compound with the molecular formula C13H16O It is characterized by a cyclopentyl group attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-cyclopentyl-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-cyclopentyl-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-cyclopentyl-2-phenylethan-1-one has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

    1-Phenylethanone: Lacks the cyclopentyl group, making it less sterically hindered.

    2-Cyclopentyl-1-phenylethanone: Similar structure but with different positioning of the cyclopentyl group.

    1-Cyclopentyl-1-phenylethene: Contains a double bond, altering its reactivity and properties.

Uniqueness: 1-cyclopentyl-2-phenylethan-1-one is unique due to the presence of both a cyclopentyl group and a phenylethanone structure, which imparts distinct steric and electronic effects

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-cyclopentyl-2-phenylethanone

InChI

InChI=1S/C13H16O/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2

InChI Key

HRTOGRYKCYADLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of titanium(IV) isopropoxide (5.13 mmol, 1.46 g) in anhydrous tetrahydro-furan (10 mL) was added a solution of cyclopentylmagnesium chloride in THF (7.69 mmol) at −78° C. Reaction was warmed to −50° C. in 5 min, then maintained at that temperature for 8 min and reaction became dark-brown to black. After cooling back to −78° C., 2-phenylacetonitrile (600 mg, 5.13 mmol) was added by a syringe, and the mixture was stirred at −78° C. for 2 h. 1 N HCl aqueous solution was added to quench the reaction. The mixture was extracted with acetic acid ethyl ester (40 mL) for three times, the combined organic layer was washed with brine (30 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography to give Intermediate 91 (320 mg, yield: 66.5%) as light green oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.69 mmol
Type
reactant
Reaction Step Three
Quantity
1.46 g
Type
catalyst
Reaction Step Three
Yield
66.5%

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